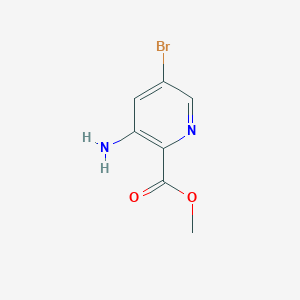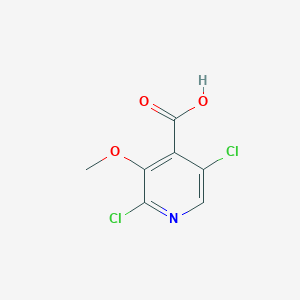
tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate
Descripción general
Descripción
“tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “3-oxopropyl” group indicates the presence of a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The exact structure would depend on the specific locations of these groups on the imidazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. The “3-oxopropyl” group, for example, could potentially undergo reactions typical of ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar “carboxylate” and “3-oxopropyl” groups could impact its solubility in various solvents .
Aplicaciones Científicas De Investigación
Polymer Chemistry
tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate: has been utilized in the controlled ring-opening polymerization of N-carboxyanhydrides to produce well-defined peptoid-based polyacids . These polymers are significant for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties. The polymerization process is controlled, yielding polymers with precise molecular weights and narrow molecular weight distributions. The resulting polymers can be deprotected in mild acidic conditions to yield polyacids that mimic the structure of poly(glutamic acid), which are valuable in biomedical applications due to their biocompatibility and potential for drug delivery systems .
Medicine
In the medical field, the compound’s derivatives are explored for their potential as building blocks in drug design. The tert-butyl group’s unique reactivity pattern makes it a candidate for biosynthetic pathways and biodegradation processes. It could be used to modify the pharmacokinetic properties of therapeutic agents, enhancing their stability or altering their distribution within the body .
Materials Science
The compound is investigated for its role in the synthesis of materials with specific properties. For instance, its derivatives can be used to create polymers with unique characteristics, such as increased resistance to degradation or improved mechanical strength. These materials could find applications in various industries, from automotive to aerospace .
Environmental Science
Research into the environmental applications of tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate includes its use in the development of environmentally friendly materials. Its derivatives could be employed in the production of biodegradable plastics or as part of systems designed to capture and neutralize pollutants .
Biochemistry
In biochemistry, the compound serves as a precursor for synthesizing biomimetic polymers. These polymers can be used to study biological processes or as part of bioassays. The tert-butyl group’s reactivity is also of interest in understanding enzyme-catalyzed reactions and designing enzyme inhibitors .
Industrial Uses
Industrially, tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate is involved in the synthesis of chemicals that require specific functional groups for further chemical transformations. Its stability under various conditions makes it a valuable intermediate in the manufacture of a wide range of products .
Analytical Chemistry
The compound’s derivatives are used in analytical chemistry for the synthesis of reagents and standards. These compounds can help in the development of new analytical methods or improve existing ones, providing more accurate and sensitive detection of substances .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, this compound is a versatile intermediate. It can be used to introduce imidazole rings into more complex molecules, which are prevalent in many pharmaceuticals and agrochemicals. The tert-butyl group can serve as a protective group that can be removed after the necessary chemical transformations have been completed .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern . This could potentially influence the interaction of the compound with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways
Result of Action
It has been used in the controlled ring-opening polymerization of n-(3-tert-butoxy-3-oxopropyl) glycine derived n-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions .
Propiedades
IUPAC Name |
tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYAVOXVSBCDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




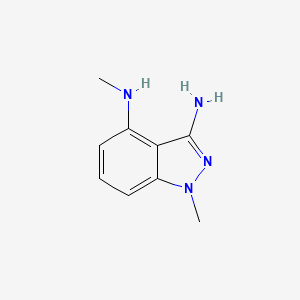
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
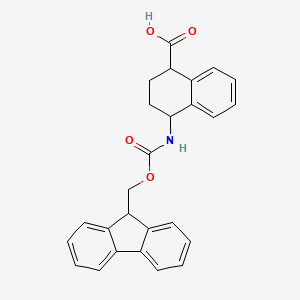
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
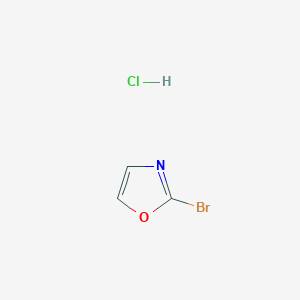
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
